5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone
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Description
Scientific Research Applications
1. Antioxidant Evaluation and Molecular Modeling
Research conducted by Althagafi (2022) explored novel derivatives related to 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone, focusing on their electronic and chemical reactivity towards different attacks. This study utilized quantum chemical calculations and molecular docking analysis, demonstrating significant antioxidant activities in these compounds.
2. Synthetic Applications in Organic Chemistry
A general methodology for the preparation of various substituted oxazoles, as outlined by Williams & Fu (2010), can be relevant to the synthesis of compounds like this compound. This methodology involves reactions with ketones and can be adapted for creating derivatives of the compound .
3. Applications in Polymer Synthesis
Research by Cinar et al. (2018) investigated the synthesis and optoelectronic properties of novel thieno[2,3-b]thiophenes, which could be relevant for understanding the applications of this compound in polymer chemistry, particularly in the context of its thiophene component.
4. Role in Organic Synthesis Reactions
Zhou et al. (2010) Zhou, Xie, Ren, & Su (2010) discussed a sulfur-assisted reaction for synthesizing allyl thiophen-2-yl acetates, propionates, and ketones. This research could provide insights into the potential reactivity and applications of this compound in similar sulfur-assisted organic reactions.
5. Novel Compound Synthesis
Wurfer & Badea (2021) Wurfer & Badea (2021) synthesized new compounds involving 4H-1,2,4-triazole-3-thiol and bromomethyl ketones. Their methodology and findings could shed light on similar synthetic routes for this compound.
Properties
IUPAC Name |
(5-phenyl-3-prop-2-ynylsulfanyl-1,2,4-triazol-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-2-10-22-16-17-14(12-7-4-3-5-8-12)19(18-16)15(20)13-9-6-11-21-13/h1,3-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOIVHKLZDTZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN(C(=N1)C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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